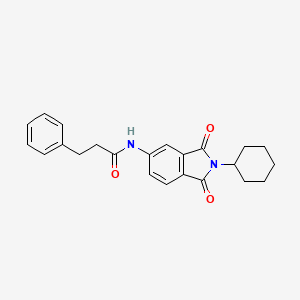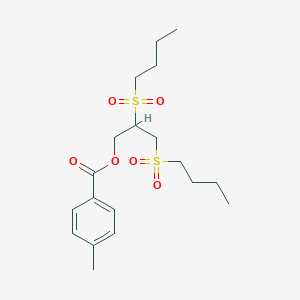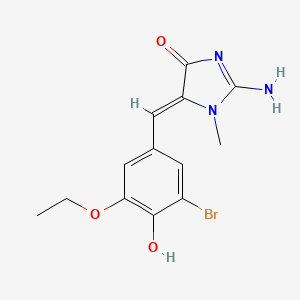
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a nitrophenyl group, two phenylsulfanyl groups, and an imidazole ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of Phenylsulfanyl Groups: The phenylsulfanyl groups are typically introduced through nucleophilic substitution reactions, where a phenylsulfanyl halide reacts with the imidazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenylsulfanyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted imidazole compounds.
Scientific Research Applications
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl groups can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole include:
2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole: Lacks the phenylsulfanyl groups, making it less reactive in certain substitution reactions.
2-(4-aminophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole: Contains an amino group instead of a nitrophenyl group, altering its redox properties and biological activity.
2-(4-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole: Has methyl groups instead of phenylsulfanyl groups, affecting its steric and electronic properties.
Properties
IUPAC Name |
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O2S2/c37-36(38)26-17-11-25(12-18-26)33-34-31(23-13-19-29(20-14-23)39-27-7-3-1-4-8-27)32(35-33)24-15-21-30(22-16-24)40-28-9-5-2-6-10-28/h1-22H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWQXAHNBYTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

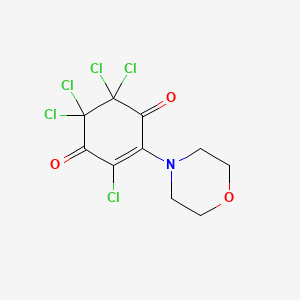
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-({5-BROMO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4894104.png)
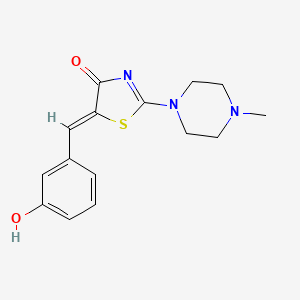
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
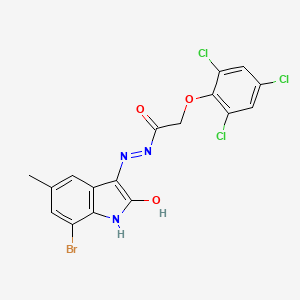
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
